An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-methylbenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 5-bromo-2-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for Methyl 5-bromo-2-methylbenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical and Physical Properties
Methyl 5-bromo-2-methylbenzoate is a halogenated aromatic ester. Its key physical and chemical properties are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| IUPAC Name | methyl 5-bromo-2-methylbenzoate | [1] |
| CAS Number | 79669-50-4 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 45-50 °C | [2] |
| Boiling Point | 265 °C (lit.) | [2][3] |
| Density | 1.433 g/cm³ | [2][4] |
| Solubility | Soluble in methanol (B129727). Some sources indicate solubility in water. | [2][3][4][5] |
| XLogP3 | 3.4 | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the ring, and the methyl ester group. The aromatic protons will exhibit splitting patterns indicative of their positions on the substituted benzene (B151609) ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon on the ring, and the methoxy (B1213986) carbon of the ester.
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Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C-O stretching and C-Br stretching, will also be present. The availability of ATR-IR spectra has been noted.[1]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and bromine-containing fragments.
Synthesis and Reactivity
Methyl 5-bromo-2-methylbenzoate is primarily synthesized from its corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid.
General Synthesis Workflow
The most common synthetic route involves the esterification of 5-bromo-2-methylbenzoic acid with methanol. This can be achieved through various standard methods, with acid-catalyzed esterification being a prominent example.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a typical laboratory-scale synthesis of Methyl 5-bromo-2-methylbenzoate.
Materials:
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5-Bromo-2-methylbenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
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Ethyl acetate (B1210297)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methylbenzoic acid in an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure Methyl 5-bromo-2-methylbenzoate.
Role in Drug Development
While Methyl 5-bromo-2-methylbenzoate itself may not have direct therapeutic applications, its precursor, 5-bromo-2-methylbenzoic acid, is a key starting material in the synthesis of the SGLT2 inhibitor, canagliflozin, which is used in the treatment of type 2 diabetes.[6] This highlights the importance of Methyl 5-bromo-2-methylbenzoate as a crucial intermediate in the pharmaceutical industry.
Safety and Handling
Methyl 5-bromo-2-methylbenzoate is classified as an irritant.[1]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Methyl 5-bromo-2-methylbenzoate is a valuable building block in organic synthesis, with its significance underscored by its role as an intermediate in the production of pharmaceuticals like canagliflozin. This guide provides essential data and protocols to aid researchers and scientists in their work with this compound. Adherence to proper safety protocols is crucial when handling this chemical.
References
- 1. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. methyl 5-bromo-2-methyl-benzoate | 79669-50-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. methyl 5-bromo-2-methyl-benzoate CAS#: 79669-50-4 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
